tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate
CAS No.: 336182-49-1
Cat. No.: VC5054717
Molecular Formula: C13H23NO2
Molecular Weight: 225.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 336182-49-1 |
|---|---|
| Molecular Formula | C13H23NO2 |
| Molecular Weight | 225.332 |
| IUPAC Name | tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 |
| Standard InChI Key | GUQIYZVZECAHOT-UHFFFAOYSA-N |
| SMILES | CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (C<sub>13</sub>H<sub>23</sub>NO<sub>2</sub>) combines three critical functional groups:
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Boc-protected amine: The tert-butyloxycarbonyl (Boc) group at position 1 provides steric protection and modulates reactivity .
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3,3-Dimethylpiperidine scaffold: Two methyl groups at position 3 create a sterically congested environment, potentially influencing ring conformation and reaction kinetics .
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Exocyclic methylene group: The 4-methylene substituent introduces unsaturation, enabling [2+2] cycloadditions or Diels-Alder reactions .
Table 1: Predicted physicochemical properties
Synthetic Methodologies
While no direct synthesis routes exist for the title compound, convergent strategies can be proposed based on established piperidine functionalization protocols:
Core Scaffold Construction
The 3,3-dimethylpiperidine precursor could be accessed through:
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Mannich cyclization: Condensation of dimethylmalonate with appropriate amines under acidic conditions .
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Ring-closing metathesis: Grubbs-catalyzed closure of diene precursors bearing dimethyl groups .
| Starting Material | Yield | Conditions | Source |
|---|---|---|---|
| N-Boc-piperidin-4-one | 99% | Wittig, THF, -78°C | |
| 3,3-Dimethylpiperidin-4-one | – | Not reported | – |
Boc Protection Dynamics
Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) remains the reagent of choice for amine protection:
Typical conditions:
Spectroscopic Characterization
Hypothetical NMR signatures can be extrapolated from related compounds:
<sup>1</sup>H NMR Predictions
Mass Spectral Fragmentation
Expected fragmentation pattern:
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Loss of tert-butyl group (C<sub>4</sub>H<sub>9</sub>)<sup>+</sup> → m/z 170
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Retro-Diels-Alder cleavage → m/z 142
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Dimethylpiperidine ring opening → m/z 98
Applications in Medicinal Chemistry
While direct biological data is unavailable, structural analogs demonstrate:
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CNS penetration: Boc-protected piperidines cross blood-brain barrier
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Kinase inhibition: 3,3-Dimethyl groups enhance binding pocket occupancy
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Prodrug potential: Acid-labile Boc group enables controlled release
Table 3: Comparative bioactivity of piperidine derivatives
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